molecular formula C14H10BrClN2O B11697101 4-bromo-N'-(2-chlorobenzylidene)benzohydrazide

4-bromo-N'-(2-chlorobenzylidene)benzohydrazide

Cat. No.: B11697101
M. Wt: 337.60 g/mol
InChI Key: XNUOIPOSWVYHHV-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide is an organic compound with the molecular formula C14H10BrClN2O It is a derivative of benzohydrazide and features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N’-(2-chlorobenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-bromobenzohydrazide+2-chlorobenzaldehyde4-bromo-N’-(2-chlorobenzylidene)benzohydrazide\text{4-bromobenzohydrazide} + \text{2-chlorobenzaldehyde} \rightarrow \text{4-bromo-N'-(2-chlorobenzylidene)benzohydrazide} 4-bromobenzohydrazide+2-chlorobenzaldehyde→4-bromo-N’-(2-chlorobenzylidene)benzohydrazide

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 4-bromo-N’-(2-chlorobenzyl)benzohydrazide.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Formation of 4-bromo-N’-(2-chlorobenzyl)benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N’-(2-chlorobenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 4-Bromo-N’-(4-chlorobenzylidene)benzohydrazide
  • 3-Bromo-N’-(2-chlorobenzylidene)benzohydrazide
  • 2-Bromo-N’-(2,4-dichlorobenzylidene)benzohydrazide

Comparison: 4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

Molecular Formula

C14H10BrClN2O

Molecular Weight

337.60 g/mol

IUPAC Name

4-bromo-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrClN2O/c15-12-7-5-10(6-8-12)14(19)18-17-9-11-3-1-2-4-13(11)16/h1-9H,(H,18,19)/b17-9+

InChI Key

XNUOIPOSWVYHHV-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.